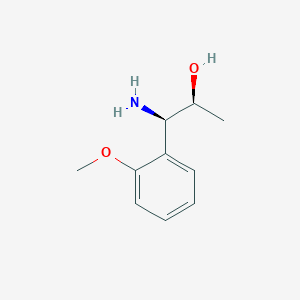![molecular formula C14H17NO2S B13053976 Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate is an organic compound that belongs to the class of esters. It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, and a dimethylamino group attached to an acetate ester. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step may involve the alkylation of a suitable intermediate with dimethylamine.
Esterification: The final step involves the esterification of the intermediate with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester or the benzo[b]thiophene ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[b]thiophene moiety and the dimethylamino group can play crucial roles in binding to the target and exerting the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(benzo[b]thiophen-2-yl)-2-(dimethylamino)acetate: Similar structure but with the benzo[b]thiophene moiety attached at a different position.
Methyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(benzo[b]furan-3-yl)-2-(dimethylamino)acetate: Similar structure but with a benzo[b]furan moiety instead of a benzo[b]thiophene moiety.
Uniqueness
This compound is unique due to the specific positioning of the benzo[b]thiophene moiety and the presence of both the dimethylamino group and the ethyl ester. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C14H17NO2S |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
ethyl 2-(1-benzothiophen-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-14(16)13(15(2)3)11-9-18-12-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
Clé InChI |
CGUKIRYDKAAMEP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CSC2=CC=CC=C21)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



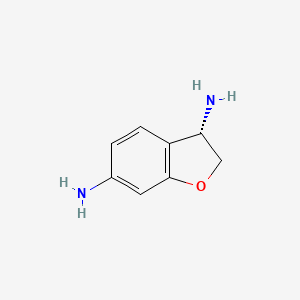

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
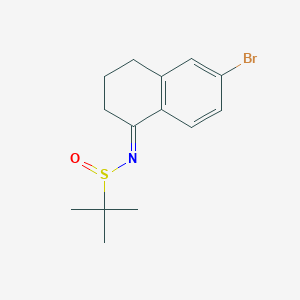
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)
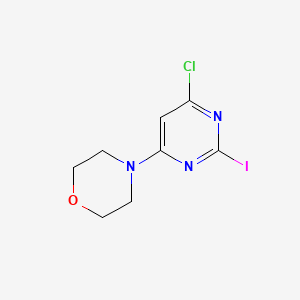


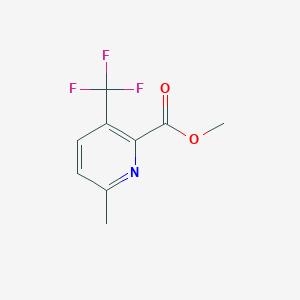
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
